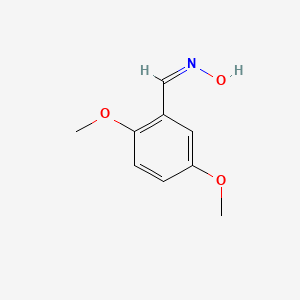

2,5-Dimethoxybenzaldehyde oxime

Description

Significance of Oxime Functional Groups in Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in the field of organic chemistry. chemicalbook.com Oximes are organic compounds containing a nitrogen atom double-bonded to a carbon atom, and also bonded to a hydroxyl group. chemicalbook.com Their significance stems from their versatile reactivity and their role as crucial intermediates in a wide array of chemical transformations. bloomtechz.com

Historically, oximes have been pivotal since their discovery in the 19th century, serving as key building blocks for the synthesis of more complex molecules. bloomtechz.com They are commonly used as reagents in the creation of other compounds like amides and nitriles. chemicalbook.com Furthermore, oximes serve as protecting groups for carbonyl compounds in multi-step syntheses, act as ligands in coordination chemistry, and are used in analytical chemistry for the determination of aldehydes and ketones. chemicalbook.com The wide-ranging applications of oximes extend to pharmaceuticals, agrochemicals, and materials science, underscoring their importance in modern chemical research and industry. bloomtechz.com

Overview of Aromatic Aldoximes: Structure and Reactivity Context

Aromatic aldoximes are a subclass of oximes where the carbon of the C=N-OH group is part of an aromatic ring system. These compounds are typically crystalline solids and are synthesized through a condensation reaction between an aromatic aldehyde and hydroxylamine (B1172632). nih.govguidechem.com

Structurally, aldoximes possess a planar C=N bond, which leads to the possibility of stereoisomerism. They can exist as two geometric isomers, designated as syn and anti (or E and Z). In the syn isomer, the hydroxyl group (-OH) and the hydrogen atom on the carbon are on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides. nih.gov These isomers are often stable and can be separated using standard laboratory techniques. guidechem.com

The reactivity of aromatic aldoximes is diverse. The N-O bond in oximes can be cleaved to generate reactive intermediates known as iminyl radicals, which are valuable in the synthesis of nitrogen-containing heterocyclic compounds. cqu.edu.cnnsf.gov Common reactions of aldoximes include:

Hydrolysis: In the presence of acid, oximes can be hydrolyzed back to the corresponding aldehyde and hydroxylamine. wikipedia.org

Reduction: Aldoximes can be reduced to form primary amines using various reducing agents. guidechem.com

Dehydration: Dehydration of aldoximes is a common method for the synthesis of nitriles. wikipedia.org

Beckmann Rearrangement: Under certain conditions, aldoximes can undergo this characteristic rearrangement to form amides. wikipedia.org

Positioning of 2,5-Dimethoxybenzaldehyde (B135726) Oxime within the Oxime Class

2,5-Dimethoxybenzaldehyde oxime is classified as an aromatic aldoxime. Its structure features a benzene (B151609) ring substituted with an aldoxime functional group and two methoxy (B1213986) (-OCH₃) groups at positions 2 and 5. This specific substitution pattern distinguishes it from simpler analogs like benzaldehyde (B42025) oxime and its other structural isomers, such as 2,4-dimethoxybenzaldoxime (B1585335) and 3,5-dimethoxybenzaldehyde (B42067) oxime.

The presence and position of the two electron-donating methoxy groups on the aromatic ring influence the electronic properties and, consequently, the reactivity of the molecule. For instance, the parent aldehyde, 2,5-dimethoxybenzaldehyde, is a significant intermediate in the synthesis of various compounds, indicating the chemical utility of this particular substitution pattern. bloomtechz.comwikipedia.org The oxime derivative is expected to share some of this reactivity while also exhibiting the characteristic reactions of the oxime functional group itself, such as oxidation to a nitrile or reduction to an amine.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 34967-19-6 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

Data sourced from multiple references. calpaclab.comscbt.com

A comparative look at this compound and its parent aldehyde provides further context.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₉H₁₁NO₃ | 181.19 | Not available |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 46-50 |

Data sourced from multiple references. wikipedia.orgcalpaclab.comscbt.comnist.gov

Synthesis and Research Findings

The synthesis of this compound typically follows the standard and well-established method for oxime formation. This involves the direct reaction of its corresponding aldehyde, 2,5-dimethoxybenzaldehyde, with hydroxylamine hydrochloride in the presence of a base. nih.gov

Research interest in 2,5-dimethoxybenzaldehyde and its derivatives is often linked to its role as a precursor in the synthesis of more complex molecules in various fields of chemical research. bloomtechz.comsafrole.com The oxime, being a stable and versatile intermediate, can be used to introduce nitrogen-containing functionalities into a molecular framework.

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-3-4-9(13-2)7(5-8)6-10-11/h3-6,11H,1-2H3/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDJPYGFERKCDR-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34967-19-6 | |

| Record name | N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Conventional Synthetic Routes to Aromatic Oximes

The formation of aromatic oximes from their corresponding aldehydes is a classic condensation reaction. This process is widely utilized for the synthesis of 2,5-Dimethoxybenzaldehyde (B135726) oxime from its aldehyde precursor.

Condensation of 2,5-Dimethoxybenzaldehyde with Hydroxylamine (B1172632) Hydrochloride

The principal method for synthesizing 2,5-Dimethoxybenzaldehyde oxime is the reaction of 2,5-Dimethoxybenzaldehyde with hydroxylamine. Due to the instability of free hydroxylamine, it is typically used in its more stable hydrochloride salt form (NH₂OH·HCl). researchgate.net The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

The condensation reaction is commonly performed in a solvent system that can dissolve both the organic aldehyde and the inorganic hydroxylamine salt. A mixture of ethanol (B145695) and water is a frequently employed medium. sciencemadness.org While some oxime formations can proceed at room temperature, gentle heating is often applied to increase the reaction rate. researchgate.net For instance, a related synthesis of 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one from 2,5-dimethoxybenzaldehyde was shown to have significantly better yields when refluxed compared to being stirred at room temperature (82% vs 56%). orientjchem.org

Since hydroxylamine is supplied as its hydrochloride salt, a base is required to neutralize the hydrochloric acid and liberate the free hydroxylamine, which is the active nucleophile. researchgate.net While a strong base like sodium hydroxide (B78521) can be used, a weaker base such as sodium acetate (B1210297) is often preferred. researchgate.netsciencemadness.org

The primary role of sodium acetate is to act as a buffer, maintaining the pH of the reaction mixture in the optimal range for oxime formation, which is typically between pH 4 and 6. sciencemadness.orgquora.comquora.com This controlled pH environment is crucial because the reaction is acid-catalyzed, but a highly acidic medium would protonate the hydroxylamine, reducing its nucleophilicity. quora.combrainly.in

Table 1: Function of Sodium Acetate in Oxime Synthesis

| Function | Description | Reference |

|---|---|---|

| Base | Neutralizes HCl from hydroxylamine hydrochloride to generate free hydroxylamine. | researchgate.net |

| Buffer | Maintains the reaction pH within the optimal range (pH 4-6) for the acid-catalyzed condensation. | sciencemadness.orgquora.comquora.com |

Optimizing the yield of this compound involves careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants. The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). google.com By spotting the reaction mixture on a TLC plate alongside the starting material (2,5-Dimethoxybenzaldehyde), one can observe the disappearance of the aldehyde spot and the appearance of the product oxime spot. google.comnih.gov This technique allows for the determination of the reaction's completion, preventing unnecessary heating or extended reaction times that could lead to side product formation. nih.govresearchgate.net TLC is also a valuable tool for assessing the purity of the final product. nih.gov

Precursor Synthesis: 2,5-Dimethoxybenzaldehyde

The availability of the starting material, 2,5-Dimethoxybenzaldehyde, is a prerequisite for the synthesis of its oxime. One of the notable methods for its preparation is the formylation of an activated benzene (B151609) ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgthieme-connect.de The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org This reagent then attacks the electron-rich aromatic ring, in this case, 1,4-Dimethoxybenzene (B90301), through an electrophilic aromatic substitution mechanism. Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde. wikipedia.org

Table 2: Vilsmeier-Haack Reaction Overview

| Reactants | Reagents | Intermediate | Product |

|---|

While the Vilsmeier-Haack reaction is a standard procedure for such transformations, its application to 1,4-Dimethoxybenzene has been reported with conflicting results. Some literature suggests it is a viable synthetic route, bloomtechz.com while other studies have found that formylation of 1,4-dimethoxybenzene using the DMF/POCl₃ system is inefficient and results in very low yields, with one report citing a yield of only 16% when using the related N-methylformanilide/POCl₃ system. sciencemadness.org This suggests that while theoretically sound, the direct Vilsmeier-Haack formylation of 1,4-dimethoxybenzene may require significant optimization or alternative formylation methods for more efficient production of 2,5-Dimethoxybenzaldehyde. sciencemadness.orgcqu.edu.cn

Oxidation of 2,5-Dimethoxytoluene

A direct route to 2,5-dimethoxybenzaldehyde involves the oxidation of 2,5-dimethoxytoluene. bloomtechz.com This process converts the methyl group of the toluene (B28343) derivative into an aldehyde group. Strong oxidizing agents are typically employed for this transformation, with chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) being common choices. bloomtechz.com The reaction is generally carried out in an acidic medium, often a mixture of sulfuric and acetic acids. bloomtechz.com These strong oxidants selectively target the methyl group for oxidation while preserving the methoxy (B1213986) groups on the aromatic ring. bloomtechz.com

Another approach to obtain 2,5-dimethoxybenzaldehyde is through the Wolff-Kishner reduction of 2,5-dimethoxybenzaldehyde to yield 2,5-dimethoxytoluene. upm.edu.my This product can then be subjected to bromination. upm.edu.my

Reimer-Tiemann Reaction and Methoxylation Pathways

A well-established method for synthesizing 2,5-dimethoxybenzaldehyde utilizes the Reimer-Tiemann reaction followed by methoxylation. cqu.edu.cnchemicalbook.comchemicalbook.com This pathway begins with p-methoxyphenol, which undergoes a Reimer-Tiemann formylation to introduce an aldehyde group onto the aromatic ring, yielding 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.comchemicalbook.comscribd.com This reaction is typically performed using chloroform (B151607) and a strong base like sodium hydroxide. scribd.comgoogle.com

An alternative to the Reimer-Tiemann formylation involves the use of paraformaldehyde and magnesium methoxide (B1231860) to formylate 4-methoxyphenol, which avoids the use of chloroform. scribd.com

Green Chemistry Approaches for Oxime Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. The preparation of oximes, including this compound, has been a focus of these green chemistry initiatives.

Catalyst-Free Reactions in Environmentally Benign Solvents (e.g., Mineral Water)

A notable green approach involves the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride under catalyst-free conditions using mineral water as the solvent. ias.ac.in This method is both economical and environmentally friendly. ias.ac.in The reactions are carried out at room temperature and have been shown to produce high yields of the desired oxime. ias.ac.in The natural mineral content in the water, including carbonates and sulfates, is believed to facilitate the reaction, leading to shorter reaction times and higher yields compared to using pure water. ias.ac.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the conversion of aldehydes to their corresponding oximes. nih.gov In one method, a mixture of an aldehyde, hydroxylamine hydrochloride, and sodium carbonate is irradiated with microwaves, leading to the rapid formation of the oxime. nih.gov This solvent-free approach is efficient and can be scaled up. nih.gov Another microwave-assisted method utilizes titanium dioxide (TiO₂) as a catalyst for the conversion of aromatic aldehydes with electron-donating groups into nitriles, while those with electron-withdrawing groups primarily yield oximes. nih.gov

The green synthesis of asymmetric star-shaped 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives has also been achieved using microwave irradiation in the absence of a solvent. researchgate.net

Solvent-Free Mechanochemical Reactions (Grindstone Chemistry)

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free alternative for oxime synthesis. rsc.org A robust and facile method involves the grinding of an aldehyde with hydroxylamine and sodium hydroxide. rsc.org This "grindstone chemistry" approach is applicable to a wide range of aromatic and aliphatic aldehydes. rsc.org

Utilization of Natural Acid Catalysts

The use of natural acids as catalysts represents another green avenue for oxime synthesis. ijprajournal.com Aqueous extracts of Vitis lanata and Mangifera indica, as well as the fruit juice of Citrus limetta, have been successfully employed as natural acid catalysts for the reaction between aldehydes and hydroxylamine hydrochloride. ijprajournal.com These reactions can provide good to excellent yields of the corresponding oximes. ijprajournal.com Another study demonstrated the use of oxalic acid as a catalyst for the oximation of various aldehydes and ketones with hydroxylamine hydrochloride under reflux conditions, achieving excellent product yields. orientjchem.org

Data Tables

Table 1: Comparison of Synthetic Methodologies for 2,5-Dimethoxybenzaldehyde

| Methodology | Precursor(s) | Reagents | Key Features |

| Oxidation | 2,5-Dimethoxytoluene | CrO₃ or KMnO₄, H₂SO₄, Acetic Acid | Direct conversion of methyl group to aldehyde. bloomtechz.com |

| Reimer-Tiemann & Methoxylation | p-Methoxyphenol | Chloroform, NaOH, Dimethyl Sulfate | Two-step process with good overall yield. cqu.edu.cnchemicalbook.comchemicalbook.com Can be optimized with phase transfer catalysts. cqu.edu.cn |

Table 2: Green Synthesis Approaches for Oximes

| Approach | Reagents/Conditions | Advantages |

| Catalyst-Free in Mineral Water | Hydroxylamine hydrochloride, Mineral Water, Room Temperature | Environmentally benign, economical, high yields. ias.ac.in |

| Microwave-Assisted | Hydroxylamine hydrochloride, Na₂CO₃ or TiO₂, Microwave Irradiation | Rapid, solvent-free, scalable. nih.gov |

| Mechanochemical | Hydroxylamine, NaOH, Grinding | Solvent-free, applicable to various aldehydes. rsc.org |

| Natural Acid Catalysts | Hydroxylamine hydrochloride, Natural Acid Extracts (e.g., Vitis lanata, Citrus limetta) or Oxalic Acid | Utilizes renewable resources, good to excellent yields. ijprajournal.comorientjchem.org |

Metal-Mediated and Catalyzed Oxime Formation

The formation of oximes from aldehydes or ketones is a fundamental transformation in organic chemistry. While traditional methods involve condensation with hydroxylamine, often under acidic or basic conditions, metal-mediated and catalyzed approaches have emerged as powerful alternatives, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions. These modern methods are applicable to a wide range of substrates, including aromatic aldehydes like 2,5-dimethoxybenzaldehyde.

Metal-involving strategies for oxime synthesis can be broadly categorized into metal-mediated generation from various precursors and metal-catalyzed condensation reactions. Although specific literature detailing the metal-catalyzed synthesis of this compound is not extensively documented, general principles and established methodologies for aryl aldehydes are directly applicable.

One significant area of research involves the use of transition-metal catalysts to facilitate the condensation of aldehydes with hydroxylamine sources. Catalysts based on metals such as palladium (Pd), rhodium (Rh), and cobalt (Co) have been shown to be effective in various C-H functionalization and coupling reactions, some of which can be adapted for C=N bond formation. For instance, palladium-catalyzed reactions are known to promote the acylation and functionalization of aryl ketone oximes. researchgate.net While this applies to post-oxime formation, similar catalytic systems can be envisioned for the initial synthesis.

Another approach involves the metal-mediated reduction of nitro compounds. Certain metal salts can facilitate the reduction of aromatic nitro compounds to the corresponding oximes. thieme-connect.com Furthermore, green chemistry approaches are being developed, utilizing environmentally benign catalysts. A green synthesis method for the precursor, 2,5-dimethoxybenzaldehyde, has been reported using a cobalt catalyst, highlighting the utility of metals in the synthesis of related compounds. researchgate.net

The mechanism of metal-catalyzed oximation often involves the coordination of the metal center to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by hydroxylamine. Alternatively, the metal can act as a Lewis acid to activate the hydroxylamine.

Table 1: Overview of Potential Metal-Based Catalytic Systems for Aryl Oxime Formation

| Catalyst Type | General Reaction | Applicability to 2,5-Dimethoxybenzaldehyde |

| Lewis Acidic Metal Salts | Catalyze condensation of aldehydes and hydroxylamine. | High: Simple metal salts could enhance reaction rates and yields. |

| Transition Metal Complexes (e.g., Pd, Rh) | C-H activation and functionalization pathways. | Moderate: More complex, but offers routes for integrated synthesis and derivatization. |

| Metal-Catalyzed Oxidation/Reduction | e.g., Reduction of corresponding nitro-aromatics. | Moderate: Depends on the availability and synthesis of the nitro precursor. |

Derivatization Strategies Post-Oxime Formation

Once formed, the oxime functional group in this compound serves as a versatile handle for a wide array of chemical transformations. The >C=N-OH moiety can undergo reactions at the oxygen, nitrogen, or carbon atom, leading to a diverse range of derivatives. These derivatization strategies are well-established for aromatic oximes and are applicable to this compound. thieme-connect.com

O-Alkylation and O-Acylation: The hydroxyl group of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. These reactions are typically carried out by treating the oxime with an alkyl or acyl halide in the presence of a base. mdpi.comorganic-chemistry.org More advanced methods, such as heteropolyacid-catalyzed O-alkylation with alcohols, offer a green alternative with broad substrate scope, affording high yields of oxime ethers. rsc.org The system triphenylphosphine-diethyl azodicarboxylate (TPP-DEAD) can also facilitate the O-alkylation of oximes with alcohols. bgu.ac.il

Beckmann Rearrangement: The Beckmann rearrangement is a classic and highly significant reaction of oximes, wherein they rearrange to form amides under acidic conditions. byjus.com For an aldoxime like this compound, the rearrangement typically leads to the formation of a primary amide (2,5-dimethoxybenzamide) or, more commonly through a fragmentation pathway, a nitrile (2,5-dimethoxybenzonitrile). masterorganicchemistry.comwikipedia.org The reaction is catalyzed by a wide range of reagents, including strong acids (sulfuric acid, polyphosphoric acid), Lewis acids, and other activating agents like tosyl chloride or cyanuric chloride. wikipedia.orgorganic-chemistry.org This rearrangement proceeds via the migration of the group anti-periplanar to the oxime's hydroxyl group. masterorganicchemistry.com

Reduction to Amines: The oxime group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using a palladium or nickel catalyst), or sodium in alcohol. This provides a synthetic route from the aldehyde to the corresponding benzylic amine (2,5-dimethoxybenzylamine).

Dehydration to Nitriles: Aldoximes can be dehydrated to form nitriles. This transformation is often achieved using various dehydrating agents, such as acetic anhydride (B1165640), thionyl chloride, or via the Beckmann fragmentation pathway under specific conditions. wikipedia.org For this compound, this would yield 2,5-dimethoxybenzonitrile (B1329510).

Other Derivatizations: The oxime can also undergo oxidation to regenerate the parent aldehyde or be converted into other nitrogen-containing heterocycles depending on the reaction conditions and reagents employed. thieme-connect.commdpi.com Reaction with N-chlorosuccinimide can form the corresponding benzohydroximoyl chloride, a useful synthetic intermediate. wikipedia.org

Table 2: Summary of Key Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Product |

| O-Alkylation | Alkyl halide, Base | 2,5-Dimethoxybenzaldehyde O-alkyl oxime |

| O-Acylation | Acyl halide, Base | 2,5-Dimethoxybenzaldehyde O-acyl oxime |

| Beckmann Rearrangement/Fragmentation | Acid (e.g., H₂SO₄), Heat | 2,5-Dimethoxybenzonitrile |

| Reduction | LiAlH₄ or H₂/Catalyst | 2,5-Dimethoxybenzylamine |

| Dehydration | Acetic anhydride or Thionyl chloride | 2,5-Dimethoxybenzonitrile |

| Hydrolysis | Dilute acid, Heat | 2,5-Dimethoxybenzaldehyde |

Chemical Reactivity and Transformation Pathways

Fundamental Reactions of the Oxime Moiety

The oxime functional group in 2,5-Dimethoxybenzaldehyde (B135726) oxime is the primary site of its chemical reactivity, undergoing several key transformations.

The Beckmann rearrangement is a classic organic reaction that converts oximes into amides or nitriles, depending on the starting material. masterorganicchemistry.combyjus.com For oximes derived from aldehydes, such as 2,5-Dimethoxybenzaldehyde oxime, the reaction typically yields nitriles. masterorganicchemistry.com This acid-induced rearrangement is a cornerstone of organic synthesis. organic-chemistry.orgnumberanalytics.com

The Beckmann rearrangement is frequently catalyzed by acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride (B1165640). wikipedia.orglibretexts.org The reaction mechanism commences with the protonation of the hydroxyl group of the oxime by an acid catalyst. masterorganicchemistry.comyoutube.com This step is crucial as it transforms the hydroxyl group into a much better leaving group (water). masterorganicchemistry.com

Following protonation, a key rearrangement step occurs. The group that is in a trans or anti-periplanar position to the leaving group on the nitrogen atom migrates to the nitrogen. organic-chemistry.orgwikipedia.org In the case of aldoximes like this compound, it is the hydrogen atom that migrates. This migration is concerted with the expulsion of a water molecule, leading to the formation of a nitrilium ion intermediate. numberanalytics.comchemistrysteps.com This process avoids the formation of a highly unstable free nitrene. organic-chemistry.org Finally, deprotonation of the nitrogen in the nitrilium ion results in the formation of the corresponding nitrile, in this case, 2,5-dimethoxybenzonitrile (B1329510). masterorganicchemistry.com

Table 1: Key Steps in the Acid-Catalyzed Beckmann Rearrangement of this compound

| Step | Description | Intermediate/Product |

| 1. Protonation | The hydroxyl group of the oxime is protonated by an acid catalyst. | Protonated oxime |

| 2. Rearrangement | The hydrogen atom migrates from the carbon to the nitrogen, with the simultaneous loss of a water molecule. | Nitrilium ion |

| 3. Deprotonation | A base removes a proton from the nitrogen atom. | 2,5-Dimethoxybenzonitrile |

The stereochemistry of the oxime plays a critical role in the Beckmann rearrangement, as the migration of the group anti-periplanar to the leaving group is a key feature of the reaction. wikipedia.orgchemistrysteps.com Oximes can exist as E and Z isomers due to the restricted rotation around the C=N double bond. chem-station.com The specific isomer that is present will determine which group migrates.

For aldoximes, the two isomers are the syn and anti forms, referring to the stereochemical relationship between the hydrogen atom and the hydroxyl group. Under acidic conditions, the E/Z isomerization of oximes can be fast, which may lead to a mixture of products if different groups can migrate. chemistrysteps.comchem-station.com However, for an aldoxime like this compound, the migrating group is a hydrogen atom, leading to the formation of a nitrile. The rearrangement of aldoximes has been observed to be stereospecific in the gas phase but can proceed without stereospecificity in solution. wikipedia.org

Table 2: Stereochemical Influence on Beckmann Rearrangement

| Oxime Isomer | Migrating Group | Expected Product |

| anti-isomer | Group anti to the hydroxyl group | Rearranged product |

| syn-isomer | Group syn to the hydroxyl group | May undergo isomerization before rearrangement |

The oxime group can be readily reduced to form the corresponding primary amine, 2,5-dimethoxybenzylamine. This transformation is a valuable synthetic route to primary amines from aldehydes. sciencemadness.org Various reducing agents and methods can be employed for this purpose.

Catalytic hydrogenation is a common and effective method for the reduction of oximes. This process typically involves the use of a metal catalyst and a source of hydrogen.

Common catalysts for this transformation include:

Palladium on carbon (Pd/C): This is a widely used catalyst for hydrogenation reactions.

Platinum(IV) oxide (PtO₂, Adam's catalyst): This is another effective catalyst, often used in acidic media. nih.gov

Raney Nickel (Raney Ni): A nickel-aluminum alloy, it is a versatile and active catalyst for hydrogenations. mdpi.com

The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or acetic acid. The choice of catalyst and reaction conditions can sometimes influence the selectivity of the reaction, as over-reduction can occasionally lead to side products. nih.gov

Hydride reagents are also powerful tools for the reduction of oximes to amines. These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbon of the C=N bond.

Commonly used hydride reagents include:

Lithium aluminum hydride (LiAlH₄): A very strong reducing agent capable of reducing a wide variety of functional groups, including oximes. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent than LiAlH₄. While it can reduce oximes, the reaction may require the presence of a catalyst or more forcing conditions compared to the reduction of aldehydes and ketones.

Diborane (B₂H₆): This reagent, often used as a solution in THF, is also effective for the reduction of oximes.

The general mechanism for hydride reduction involves the addition of a hydride ion to the carbon of the oxime, followed by a second hydride addition to the nitrogen after the initial adduct is formed and the N-O bond is cleaved. A final workup with water is necessary to protonate the resulting amine.

Table 3: Comparison of Reduction Methods for this compound

| Method | Reagents | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Hydrogen atmosphere, solvent (e.g., ethanol) |

| Hydride Reduction | LiAlH₄ or NaBH₄ or B₂H₆ | Anhydrous ether solvent (e.g., THF), followed by aqueous workup |

Oxidation to Nitriles

The conversion of aldoximes to nitriles is a fundamental dehydration reaction. In the case of this compound, this transformation involves the elimination of a water molecule from the oxime group to yield 2,5-dimethoxybenzonitrile. This reaction is typically facilitated by various dehydrating agents. While direct oxidation of the oxime carbon is less common for this specific transformation, certain oxidative conditions can lead to the formation of nitrile oxides as intermediates, which are structurally distinct from nitriles. However, the most direct route to the nitrile is through dehydration. wikipedia.org

Common reagents for the dehydration of aldoximes to nitriles include:

Acetic anhydride

Thionyl chloride

Phosphorus pentachloride

Trifluoroacetic anhydride

The reaction proceeds by activation of the oxime's hydroxyl group, followed by an elimination step to form the carbon-nitrogen triple bond of the nitrile.

Table 1: Oxidation/Dehydration of this compound to Nitrile Click on the headers to sort the data.

| Reactant | Reagent/Condition | Product | Reaction Type |

|---|---|---|---|

| This compound | Dehydrating Agent (e.g., Acetic Anhydride) | 2,5-Dimethoxybenzonitrile | Dehydration |

Hydrolysis to Carbonyl Compounds

Oximes are often employed as protecting groups for aldehydes and ketones due to their stability. wikipedia.org The regeneration of the parent carbonyl compound from the oxime is a crucial deprotection strategy in multi-step synthesis. This compound can be readily hydrolyzed back to 2,5-dimethoxybenzaldehyde under acidic conditions or by employing various oxidative or reductive deoximation methods. wikipedia.org

The classical method involves acid-catalyzed hydrolysis, which shifts the equilibrium towards the formation of the aldehyde and hydroxylamine (B1172632). wikipedia.org However, numerous milder and more efficient reagents have been developed to effect this transformation, particularly for substrates sensitive to strong acids.

Some common methods for deoximation include:

Hydrolytic Cleavage: Treatment with mineral acids (e.g., HCl) or Lewis acids.

Oxidative Cleavage: Reagents such as sodium periodate, ceric ammonium (B1175870) nitrate (B79036) (CAN), or ozone.

Reductive Cleavage: Catalytic hydrogenation or treatment with reagents like titanium(III) chloride.

Table 2: Hydrolysis of this compound Click on the headers to sort the data.

| Reactant | Reagent/Condition | Product | Reaction Type |

|---|---|---|---|

| This compound | Acidic aqueous solution (e.g., HCl/H₂O) | 2,5-Dimethoxybenzaldehyde | Hydrolysis |

| This compound | Oxidative deoximation reagents (e.g., CAN) | 2,5-Dimethoxybenzaldehyde | Oxidative Cleavage |

| This compound | Reductive deoximation reagents (e.g., TiCl₃) | 2,5-Dimethoxybenzaldehyde | Reductive Cleavage |

Reactions Involving the Aromatic Ring and Methoxy (B1213986) Substituents

The methoxy groups on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SNAAr). The carbon-oxygen bond of an aryl ether is strong, and the methoxide (B1231860) ion is a poor leaving group. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chadsprep.com

In this compound, the oxime group is not sufficiently electron-withdrawing to significantly activate the methoxy groups for nucleophilic attack under standard conditions. While substitution of methoxy groups on some dimethoxybenzaldehyde derivatives has been noted, it often requires harsh conditions, such as high temperatures and strong nucleophiles. Therefore, selective nucleophilic substitution of the methoxy groups in this compound is synthetically challenging and not a commonly employed transformation.

Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the electronic properties of the three substituents on the benzene (B151609) ring. wikipedia.org

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com

Oxime Group (-CH=NOH): The oxime group is generally considered to be a deactivating group due to the inductive electron-withdrawing effect of the nitrogen and oxygen atoms. As a deactivating group, it would typically direct incoming electrophiles to the meta position relative to itself.

The positions open for substitution are C3, C4, and C6. The directing effects of the substituents are as follows:

The C2-methoxy group directs ortho to C3 and para to C6.

The C5-methoxy group directs ortho to C4 and C6.

The combined activating and directing influence of the two methoxy groups strongly outweighs the deactivating effect of the oxime. The positions at C4 and C6 are particularly activated due to the synergistic ortho and para directing effects of the methoxy groups. The C6 position is activated by both methoxy groups (para to the C2-methoxy and ortho to the C5-methoxy). The C4 position is activated by the C5-methoxy group (ortho) and is para to the C1-oxime group. Given the strong activating nature of methoxy groups, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. masterorganicchemistry.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution Click on the headers to sort the data.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2,5-dimethoxybenzaldehyde oxime and/or 6-Nitro-2,5-dimethoxybenzaldehyde oxime |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2,5-dimethoxybenzaldehyde oxime and/or 6-Bromo-2,5-dimethoxybenzaldehyde oxime |

| Sulfonation | Fuming H₂SO₄ | 2,5-Dimethoxybenzaldehyde-4-sulfonic acid oxime and/or 2,5-Dimethoxybenzaldehyde-6-sulfonic acid oxime |

Advanced Synthetic Applications

One of the most significant synthetic applications of aldoximes, including this compound, is their use as precursors to nitrile oxides for 1,3-dipolar cycloaddition reactions. nih.gov This reaction, often referred to as a Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. youtube.com

The process involves two main steps:

In situ generation of the nitrile oxide: this compound is oxidized to form the highly reactive 2,5-dimethoxybenzonitrile oxide intermediate. Common oxidants for this transformation include sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents. nih.govorganic-chemistry.org

1,3-Dipolar cycloaddition: The generated nitrile oxide is immediately trapped by a dipolarophile, which is typically an alkene or an alkyne, present in the reaction mixture.

When the dipolarophile is an alkene, the product is a 3,5-disubstituted isoxazoline. If an alkyne is used, the cycloaddition yields a 3,5-disubstituted isoxazole, which is an aromatic heterocycle. nih.govorganic-chemistry.org This method allows for the synthesis of a wide array of complex molecules from relatively simple starting materials.

Table 4: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition Click on the headers to sort the data.

| Reactant 1 | Reactant 2 (Dipolarophile) | Reagent/Condition | Intermediate | Final Product |

|---|---|---|---|---|

| This compound | Alkene (R-CH=CH-R') | Oxidant (e.g., NCS, NaOCl) | 2,5-Dimethoxybenzonitrile Oxide | 3-(2,5-Dimethoxyphenyl)-isoxazoline derivative |

| This compound | Alkyne (R-C≡C-R') | Oxidant (e.g., NCS, NaOCl) | 2,5-Dimethoxybenzonitrile Oxide | 3-(2,5-Dimethoxyphenyl)-isoxazole derivative |

Synthesis of Azaheterocycles

The oxime functionality of this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, known as azaheterocycles. These transformations are often facilitated by transition metal catalysis, which enables the formation of key intermediates for subsequent cyclization reactions. nih.govpsu.edunih.gov

Palladium-catalyzed reactions represent a prominent route for azaheterocycle synthesis from oxime derivatives. nih.govpsu.edursc.org The process typically begins with the oxidative addition of an activated oxime, such as an O-acetyl or O-pentafluorobenzoyl oxime, to a palladium(0) complex. nih.govpsu.edu This step generates an alkylideneaminopalladium(II) species, which is a key intermediate. nih.govpsu.edu If the oxime precursor contains an appropriately positioned olefinic moiety, an intramolecular Heck-type reaction (amino-Heck reaction) can occur, leading to the formation of various azaheterocycles like pyridines, pyrroles, and isoquinolines. nih.govpsu.edursc.org For instance, an ortho-allyl-substituted 2,5-dimethoxybenzaldehyde O-pentafluorobenzoyloxime could undergo a 6-exo cyclization to yield an isoquinoline (B145761) derivative. psu.edu The scope of this methodology allows for the synthesis of complex structures, including spiroimines and azafluorenones, under mild conditions. psu.edursc.org

Copper catalysts also play a crucial role in the synthesis of azaheterocycles from oximes. psu.edunih.gov Copper(I)-catalyzed systems can facilitate the cyclization of γ,δ-unsaturated ketone O-methoxycarbonyloximes to produce 3,4-dihydro-2H-pyrroles. psu.edu Furthermore, bimetallic catalytic systems, such as a combination of a copper(II) salt and a rhodium complex, have been developed for the synthesis of isoquinolines and other fused pyridine (B92270) systems from aryl ketone O-acetyl oximes and internal alkynes. nih.gov These reactions demonstrate a broad substrate scope and can proceed from both syn- and anti-isomers of the starting oxime. nih.gov The mechanism of some copper-catalyzed reactions is believed to involve a radical procedure. rsc.org

The following table summarizes representative catalytic systems used in the synthesis of azaheterocycles from oxime precursors.

| Catalyst System | Oxime Precursor | Alkyne/Olefin Partner | Product Type | Reference |

| Pd(PPh₃)₄ | O-pentafluorobenzoyloximes | Intramolecular olefin | Pyrroles, Pyridines, Isoquinolines | nih.govpsu.edu |

| Pd(OAc)₂ / Ligand | O-acetyl ketoximes | Allylic alcohols | Pyridines, Azafluorenones | rsc.org |

| Cu(OAc)₂ / [Cp*RhCl₂]₂ | O-acetyl aryl ketoximes | Internal alkynes | Isoquinolines, Fused Pyridines | nih.gov |

| CuBr·SMe₂ / LiBr | O-methoxycarbonyl ketoximes | Intramolecular olefin | 3,4-dihydro-2H-pyrroles | psu.edu |

Formation of O-Substituted Oximes (Oxime Ethers)

The hydroxyl group of this compound can be readily functionalized to form O-substituted oximes, commonly known as oxime ethers. wikipedia.org This transformation is a key step in many synthetic applications, as the O-substituent can modify the reactivity of the oxime moiety, serve as a protecting group, or be incorporated into the final product structure. libretexts.orgacs.org

A classical and widely used method for synthesizing oxime ethers is the O-alkylation with organohalides (e.g., alkyl bromides or iodides) or sulfates in the presence of a base. acs.orggoogle.com The base, such as sodium methoxide, deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion, which then displaces the halide from the alkylating agent. google.com To improve efficiency and avoid the use of expensive alkoxides, processes have been developed that use alkali metal hydroxides, sometimes in biphasic systems or with azeotropic removal of water to drive the reaction. google.com

More recent and sustainable methods have emerged for oxime ether synthesis. One such approach involves the visible-light-promoted O-H functionalization of oximes with diazo esters. sci-hub.se This method is advantageous as it proceeds under catalyst- and additive-free conditions at room temperature, tolerating a wide range of functional groups and affording high yields. sci-hub.se The reaction is believed to proceed through a carbene intermediate generated from the photolysis of the diazo ester, which then inserts into the O-H bond of the oxime. sci-hub.se

Copper catalysis has also been applied to the synthesis of oxime ethers. For example, a copper(I)-catalyzed method has been developed for the late-stage modification of peptides by introducing oxime ether fragments at the carboxylic acid site using 2H-azirines. nih.gov

The table below outlines different methodologies for the synthesis of O-substituted oximes.

| Reagents | Conditions | Product Type | Advantages | Reference |

| Alkyl Halide / Base (e.g., NaOMe) | Basic media | O-Alkyl Oximes | Classical, well-established method | acs.orggoogle.com |

| Diazo Ester | Blue LED irradiation, rt | O-Carboalkoxyalkyl Oximes | Catalyst- and additive-free, mild conditions, high yield | sci-hub.se |

| Alcohol / PPh₃ / CCl₄ / DBU | Refluxing MeCN, catalytic TBAI | O-Alkyl Oximes | Regioselective, good yields | organic-chemistry.org |

| 2H-Azirine / Carboxylic Acid / Cu(I) | Mild conditions | Complex Oxime Ethers | Late-stage functionalization, high atom economy | nih.gov |

Utilization as Reusable Templates for Organic Reactions (e.g., Urea (B33335) and Carbamate (B1207046) Synthesis)

This compound can function as a reusable template in organic synthesis, offering a green and efficient alternative to hazardous reagents. A notable application is in the synthesis of ureas and carbamates, which traditionally might involve the use of toxic and unstable isocyanates.

In this template-based approach, the oxime is first converted into a carbamoyl (B1232498) oxime intermediate in situ. This is achieved by reacting the oxime with an amine in the presence of an oxidizing system, such as N-iodosuccinimide (NIS) as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. The resulting carbamoyl oxime is a stable, activated species.

This intermediate then readily reacts with a second nucleophile. If the nucleophile is an amine, a urea is formed. If the nucleophile is an alcohol (in the presence of a base like NaH), a carbamate is produced. A significant advantage of this methodology is that the original this compound is regenerated after the reaction and can be recovered and reused for subsequent batches without a significant loss in efficiency. This reusability aligns with the principles of green chemistry by minimizing waste.

The general reaction scheme is as follows:

Activation: this compound + Amine + [Oxidant] → Carbamoyl Oxime Intermediate

Substitution & Product Formation:

Carbamoyl Oxime + Amine' → Urea + this compound

Carbamoyl Oxime + Alcohol/Base → Carbamate + this compound

This template approach provides a safer and more sustainable pathway to valuable urea and carbamate structures.

Chelation and Coordination Chemistry with Metal Ions

The molecular structure of this compound features multiple potential donor atoms, making it an effective ligand for chelation and coordination with a wide range of metal ions. nih.govat.uakjscollege.com The primary coordination site is the oxime group (C=N-OH), which can coordinate to a metal center in several ways. researchgate.net It can act as a neutral ligand, typically coordinating through the nitrogen atom, or it can be deprotonated to form an oximato anion, which can then coordinate through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. at.uakjscollege.com

The presence of two methoxy groups (-OCH₃) on the benzene ring introduces additional potential O-donor sites. Depending on the metal ion and the steric and electronic environment, these etheric oxygen atoms could participate in coordination, potentially leading to multidentate chelation. However, coordination through the oxime group is generally more favorable. researchgate.net

Recent research has demonstrated the synthesis and characterization of transition metal(II) complexes—specifically Co(II), Ni(II), and Cu(II)—with a Schiff base derived from 2,5-dimethoxybenzaldehyde and thiosemicarbazide. medjchem.comresearchgate.net In these complexes, the ligand, 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide, coordinates to the metal ion in a bidentate fashion through the imine nitrogen and the thiolate sulfur atoms. medjchem.comresearchgate.net While this ligand is a derivative and not the oxime itself, this work underscores the capacity of the 2,5-dimethoxybenzaldehyde framework to form stable metal complexes. The study confirmed the structures using various spectroscopic techniques, including FT-IR and ESI-Mass spectrometry. medjchem.comresearchgate.net

The coordination of oximes to metal centers can dramatically alter their reactivity. For example, coordination to a platinum(II) center has been shown to significantly decrease the pKa of the oxime's hydroxyl group, facilitating its conversion to the oximato form. at.ua This modification of electronic properties is a key aspect of the role of metal ions in catalyzing reactions involving oxime ligands.

Mechanistic Studies of this compound Transformations

In situ Fourier-Transform Infrared (FTIR) Spectroscopy

In situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for studying the mechanisms of chemical reactions in real-time. mt.comnih.gov By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, spectra can be collected continuously without disturbing the reaction mixture. mt.comyoutube.com This allows for the direct observation of changes in the concentrations of reactants, intermediates, products, and by-products as the reaction progresses. mt.comresearchgate.net

For transformations involving this compound, in situ FTIR would be invaluable for elucidating reaction pathways and kinetics. The oxime itself has characteristic vibrational bands in the infrared spectrum, notably for the O-H stretch (~3600 cm⁻¹), the C=N stretch (~1665 cm⁻¹), and the N-O stretch (~945 cm⁻¹). wikipedia.org

Key applications of in situ FTIR for studying this compound's reactivity include:

Monitoring O-Substitution: During the formation of an oxime ether, the disappearance of the broad O-H stretching band and the appearance of new C-O-N stretching bands could be tracked to determine reaction rates and endpoints.

Tracking Cyclization Reactions: In the synthesis of azaheterocycles, the consumption of the oxime's C=N bond and the formation of new bands corresponding to the heterocyclic ring system could be monitored. This provides direct evidence for the conversion and can help optimize reaction conditions like temperature and catalyst loading. youtube.com

Detecting Intermediates: While often challenging, in situ FTIR can sometimes detect transient intermediates if they accumulate to a sufficient concentration. For example, in the template synthesis of ureas, it might be possible to observe the formation and consumption of the key carbamoyl oxime intermediate through its unique carbonyl and C=N stretching frequencies.

This real-time data provides a detailed "molecular video" of the reaction, offering insights into kinetics and mechanisms that are not easily obtained from traditional offline analysis like TLC or HPLC. mt.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has become an indispensable tool for mechanistic studies of organic and organometallic reactions, particularly those involving ionic intermediates. nih.govacs.org The technique allows for the gentle transfer of ions from a solution phase directly into the gas phase for mass analysis, enabling the detection and characterization of reactive species that might be too unstable to isolate. nih.govnih.gov

When studying the transformations of this compound, ESI-MS can provide crucial mechanistic insights:

Identification of Catalytic Intermediates: In palladium- or copper-catalyzed reactions for azaheterocycle synthesis, ESI-MS can be used to directly observe the key alkylideneaminometal(II) intermediates formed after the oxidative addition of the oxime to the metal center. nih.govnih.gov By analyzing the reaction mixture over time, one can follow the formation and consumption of these catalytic species, providing strong evidence for a proposed mechanism.

Characterization of Reaction Products and By-products: ESI-MS is highly effective for identifying the molecular weights of the final products, confirming successful transformations. It can also help identify by-products, which can provide clues about competing reaction pathways. For instance, in the synthesis of metal complexes, ESI-Mass has been used to confirm the formation of the desired ligand-metal structures. medjchem.comresearchgate.net

Probing for Charged Intermediates: Many organic reactions proceed through cationic or anionic intermediates. ESI-MS is perfectly suited to detect these charged species. For example, in base-catalyzed O-alkylation, the oximato anion could potentially be observed. In acid-catalyzed reactions, protonated species can be readily detected. nih.gov

To gain further structural information, tandem mass spectrometry (MS/MS) can be performed on a detected intermediate. This involves isolating the ion of interest and fragmenting it to produce a characteristic pattern, which can help confirm its structure. nih.gov The combination of direct observation of intermediates and their structural elucidation makes ESI-MS a powerful method for unraveling the complex mechanistic details of reactions involving this compound. sioc-journal.cn

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a detailed map of the carbon and hydrogen framework of 2,5-Dimethoxybenzaldehyde (B135726) oxime.

The ¹H NMR spectrum of 2,5-Dimethoxybenzaldehyde oxime provides information on the chemical environment of the hydrogen atoms. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton of the oxime hydroxyl group (C=N-OH) characteristically appears as a singlet at approximately 11.20 ppm. rsc.org The proton attached to the carbon of the oxime group (HC=N) is also observed as a singlet around 8.24 ppm. rsc.org The aromatic protons on the phenyl ring show distinct signals, for instance, a doublet at 6.90 ppm (J = 2.8 Hz) and a multiplet between 6.63 and 6.72 ppm. rsc.org The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlet signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 11.20 | s | - | C=N-OH |

| 8.24 | s | - | HC=N |

| 6.90 | d | 2.8 | Aromatic H |

| 6.72-6.63 | m | - | Aromatic H |

Data obtained in DMSO-d₆ rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. For a related compound, 2,5-dihydroxybenzaldehyde (B135720) oxime, the carbon of the oxime group (C=N) resonates around 147.1 ppm. rsc.org The carbons of the aromatic ring appear in the region of 115.6 to 153.7 ppm. rsc.org For 2,5-dimethoxybenzaldehyde, the parent aldehyde, the methoxy carbons typically show signals at approximately 55.8 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| ~154 | Aromatic C-O |

| ~147 | C=N |

| ~123 | Aromatic C-H |

| ~117 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~56 | OCH₃ |

Predicted values based on related structures. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of an oxime is characterized by several key absorption bands. For a similar compound, 2,5-dihydroxybenzaldehyde oxime, a broad band corresponding to the O-H stretch of the oxime group is observed around 3200 cm⁻¹. rsc.org The C=N (imine) stretching vibration typically appears in the region of 1646 cm⁻¹. rsc.org The N-O stretching vibration is also a characteristic feature, though it can be weaker and appear at lower frequencies. The presence of methoxy groups would also be indicated by C-O stretching bands.

Table 3: Characteristic IR Absorption Bands for Oximes

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3200 | O-H stretch (oxime) |

| ~1646 | C=N stretch (imine) |

Data for the related compound 2,5-dihydroxybenzaldehyde oxime. rsc.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2,5-dimethoxybenzaldehyde and its derivatives exhibit strong absorption in the UV region. For instance, 2,5-diamino-3,6-dicyanopyrazine, a related compound with an extended chromophoric system, shows significant luminescence, suggesting that derivatives of 2,5-dimethoxybenzaldehyde could also possess interesting photophysical properties. researchgate.net The specific absorption maxima (λmax) depend on the solvent and the electronic nature of the substituents. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₉H₁₁NO₃), the calculated elemental composition is approximately 59.66% Carbon (C), 6.12% Hydrogen (H), and 7.73% Nitrogen (N). Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound. For instance, the elemental analysis of a palladium complex of 2,5-dihydroxybenzaldehyde oxime showed found values of C, 32.42%; H, 2.69%; and N, 5.43%, which were in close agreement with the calculated values. rsc.org

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁NO₃)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 59.66 |

| Hydrogen (H) | 6.12 |

| Nitrogen (N) | 7.73 |

| Oxygen (O) | 26.49 |

X-ray Crystallography

Determination of Crystal System and Space Group

X-ray diffraction analysis of a single crystal of this compound reveals its crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. ufp.pt The specific space group has been identified as P2₁/c. ufp.ptiucr.org This space group designation indicates a primitive unit cell with a two-fold screw axis and a glide plane perpendicular to the b-axis. The asymmetric unit of this compound contains two independent molecules, which are designated as Mol A and Mol B. iucr.orgresearchgate.net

| Crystal Data for this compound | |

| Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6480 (1) |

| b (Å) | 21.3380 (4) |

| c (Å) | 10.9421 (2) |

| β (°) | 90.555 (2) |

| Molecules per Asymmetric Unit | 2 |

| Data sourced from IUCr Journals ufp.pt |

Elucidation of Molecular Conformation and Stereochemistry (E/Z Configuration)

The molecular structure of this compound is characterized by an (E)-configuration about the C=N oxime bond. iucr.orgresearchgate.net A notable feature is the s-trans arrangement of the 2-methoxy group relative to the hydrogen atom of the oxime unit in both independent molecules of the asymmetric unit. iucr.orgresearchgate.netiucr.org This is a point of differentiation from some other methoxybenzaldehyde oxime derivatives where an s-cis conformation is observed. iucr.orgresearchgate.netiucr.org

Furthermore, the two independent molecules (Mol A and Mol B) in the asymmetric unit exhibit conformational differences, primarily in the orientation of the 2- and 5-methoxy groups. iucr.orgresearchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of hydrogen bonds. A complex dimer is formed through O—H(oxime)⋯O(hydroxy) and C—H(2-methoxy)⋯O(hydroxy) hydrogen bonds. iucr.orgresearchgate.netiucr.org In contrast to some related compounds that form C(3) chains, the primary intermolecular O—H(oxime)⋯O(hydroxy) interactions in this compound contribute to the formation of these dimeric structures. iucr.orgiucr.org These dimers are further connected into a three-dimensional array by additional C—H⋯O and C—H⋯π interactions. iucr.orgresearchgate.net

Influence of Substituent Positions on Crystalline Arrangements

The crystalline arrangement of this compound is influenced by the specific positioning of the methoxy substituents on the benzene (B151609) ring. When compared to other methoxybenzaldehyde oxime derivatives, distinct differences in conformation and hydrogen bonding patterns emerge. iucr.org For instance, the s-trans conformation observed in this compound contrasts with the s-cis arrangement found in 2-methoxybenzaldehyde (B41997) oxime, 2,3-dimethoxybenzaldehyde (B126229) oxime, and 2,4-dimethoxybenzaldehyde (B23906) oxime. iucr.orgiucr.org This difference in conformation directly impacts the subsequent hydrogen bonding networks, leading to the formation of complex dimers in this compound, as opposed to the C(3) chains or symmetric R₂²(6) dimers seen in other isomers. iucr.orgiucr.org

| Compound | Conformation (2-methoxy vs. oxime H) | Primary Hydrogen Bonding Motif |

| 2-methoxybenzaldehyde oxime | s-cis | C(3) chains |

| 2,3-dimethoxybenzaldehyde oxime | s-cis | C(3) chains |

| 2,4-dimethoxybenzaldehyde oxime | s-cis | Symmetric R₂²(6) dimers |

| This compound | s-trans | Complex dimer |

| Data compiled from IUCr Journals iucr.orgiucr.org |

This highlights how the seemingly subtle change in the position of a methoxy group can lead to significant alterations in the solid-state architecture of the molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of many-body systems. For 2,5-Dimethoxybenzaldehyde (B135726) oxime, DFT calculations have been instrumental in elucidating its geometric, electronic, and vibrational properties.

Theoretical geometry optimization of 2,5-Dimethoxybenzaldehyde oxime has been performed using DFT methods, commonly with the B3LYP functional and a 6-31G(d,p) basis set. This process determines the lowest energy arrangement of the atoms, providing optimized structural parameters such as bond lengths, bond angles, and dihedral angles. The calculated parameters are typically in good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational model. researchgate.net

Analysis of the electronic structure focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and will more readily undergo electronic transitions. For similar oxime compounds, HOMO-LUMO energy gaps have been calculated, providing insights into their electronic behavior and potential for nonlinear optical properties. researchgate.net The distribution of HOMO and LUMO orbitals also indicates the likely sites for electrophilic and nucleophilic attack, respectively.

DFT calculations are employed to compute the vibrational frequencies of this compound. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., O-H stretching, C=N stretching, aromatic ring vibrations) can be achieved. researchgate.net This correlation is crucial for accurately interpreting experimental spectroscopic data and confirming the molecular structure.

The crystal structure of this compound reveals the presence of two crystallographically independent molecules, designated as Molecule A and Molecule B, within the asymmetric unit. researchgate.net This indicates the existence of at least two stable, low-energy conformations. A key structural feature is the s-trans arrangement between the 2-methoxy group and the hydrogen atom of the oxime unit in both molecules. researchgate.netresearchgate.net This is a notable difference from its isomers, such as 2,3-dimethoxybenzaldehyde (B126229) oxime and 2,4-dimethoxybenzaldehyde (B23906) oxime, which adopt an s-cis conformation. researchgate.net

The two conformers of this compound differ primarily in the orientation of the methoxy (B1213986) groups relative to the benzene (B151609) ring. researchgate.netresearchgate.net DFT calculations can be used to explore the potential energy surface of the molecule, mapping the energy changes associated with the rotation around single bonds. This allows for the determination of the relative energies of different conformers and the energy barriers that separate them, providing a theoretical basis for the experimentally observed conformational preferences.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map highlights regions of negative electrostatic potential (typically colored red) and positive electrostatic potential (colored blue).

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites susceptible to electrophilic attack. In this molecule, the most negative potential is concentrated around the oxygen atom of the oxime group and the oxygen atoms of the methoxy groups, indicating their role as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is located on the hydrogen atom of the oxime's hydroxyl group, highlighting its function as a hydrogen bond donor.

The MEP map thus provides a clear, visual guide to the molecule's reactive sites and its non-covalent interaction capabilities. researchgate.net

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a visual and statistical summary of all close contacts between neighboring molecules. researchgate.net

For this compound, this analysis reveals the nature and relative importance of various non-covalent interactions that stabilize the crystal packing. The primary interactions include O—H···O, C—H···O, and H···H contacts. researchgate.net The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

The percentage contributions of the most significant intermolecular contacts for this compound are detailed in the table below, derived from the analysis of its crystal structure.

| Interaction Type | Contribution for Molecule A (%) | Contribution for Molecule B (%) |

|---|---|---|

| H···H | 50.1 | 51.3 |

| O···H / H···O | 29.7 | 27.9 |

| C···H / H···C | 15.2 | 15.8 |

| C···C | 2.5 | 2.5 |

| O···C / C···O | 1.5 | 1.5 |

| N···H / H···N | 0.6 | 0.6 |

| O···O | 0.3 | 0.3 |

The data shows that H···H contacts are the most abundant, covering about half of the Hirshfeld surface, which is typical for organic molecules. The O···H contacts are the second most significant, underscoring the importance of hydrogen bonding in the crystal structure. Specifically, the molecules form complex dimers through O—H(oxime)···O(methoxy) and C—H(methoxy)···O(oxime) hydrogen bonds, which are then linked into a three-dimensional array by other weaker interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. While TD-DFT is a standard method for investigating the optical properties of organic compounds, specific TD-DFT calculation results for this compound, such as its maximum absorption wavelengths (λmax) and oscillator strengths, are not detailed in the reviewed scientific literature. Such an investigation would provide theoretical insight into the compound's color and its behavior upon interaction with light.

Lack of Publicly Available Research on the Conformational Isomerism of this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the s-cis and s-trans conformational isomerism of this compound were found.

While computational studies on the conformational preferences of other related molecules, such as 2,5-Dimethoxybenzaldehyde (the parent aldehyde) and other methoxy-substituted benzaldehyde (B42025) oximes, are available, this information is not directly transferable to the specific oxime requested. The presence of the oxime functional group in place of the aldehyde changes the electronic and steric environment around the C-N bond, meaning that its rotational isomers and the energy barriers between them would be distinct from the parent aldehyde.

Without dedicated research focusing explicitly on this compound, any discussion on its s-cis/s-trans isomerism would be purely speculative and would not meet the required standard of scientific accuracy based on published findings.

Therefore, the section on "" regarding the conformational isomerism of this compound cannot be provided at this time due to the absence of available research data.

Applications As a Synthetic Intermediate in Advanced Materials and Fine Chemicals

Precursor in Pharmaceutical Synthesis

The foundational compound, 2,5-dimethoxybenzaldehyde (B135726), is a well-established building block in the pharmaceutical industry, valued for its role in creating complex molecular frameworks. bloomtechz.combloomtechz.com The conversion of this aldehyde to its oxime derivative is a key step in the synthesis pathways of various drug candidates and active pharmaceutical ingredients (APIs). bloomtechz.compharmint.net The oxime group itself can be a crucial functional handle for further molecular modifications.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

2,5-Dimethoxybenzaldehyde oxime is an intermediate in the production of a range of APIs. The parent aldehyde is a known precursor in the synthesis of drugs such as analgesics, antidepressants, and anti-inflammatory agents. bloomtechz.combloomtechz.com The oxime derivative is instrumental in these multi-step syntheses. For instance, the dimethoxy-substituted phenyl ring is a core component of several serotonin (B10506) reuptake inhibitors and cardiovascular agents. bloomtechz.com

One of the most notable applications of the precursor aldehyde is in the synthesis of substituted phenethylamines, such as 2C-H, which in turn is a starting material for a class of psychoactive compounds including 2C-B, 2C-I, and 2C-C. wikipedia.orgchemicalbook.com The synthesis pathway often involves the conversion of the aldehyde to an intermediate like the oxime for subsequent reactions.

Role in Agrochemical and Materials Science

In the field of agrochemicals, derivatives of 2,5-dimethoxybenzaldehyde are used as building blocks for creating herbicides, fungicides, and insecticides. bloomtechz.combloomtechz.com The oxime functional group can be particularly useful in developing new active compounds with specific biological activities. For example, certain oximes are known to have potential as pesticides. mdpi.com

In materials science, 2,5-dimethoxybenzaldehyde is employed in the development of specialty polymers and advanced materials. bloomtechz.combloomtechz.com It can act as a monomer or a modifier in polymerization reactions, imparting desirable optical, thermal, or mechanical properties to the resulting materials. bloomtechz.combloomtechz.com Its derivatives, including the oxime, are explored for their potential in creating photoactive materials used in technologies like organic light-emitting diodes (OLEDs) and photovoltaic cells. bloomtechz.com

Intermediate in the Production of Dyes, Pigments, and Specialty Chemicals

The aromatic structure of 2,5-dimethoxybenzaldehyde and its derivatives makes them valuable precursors in the synthesis of various dyes and pigments for textiles, plastics, and other materials. bloomtechz.combloomtechz.com Specifically, the related compound 2,5-Dimethoxy-4-Chloro-Aniline is used in the production of some yellow pigments and dyes. sciencemadness.org The oxime can be an intermediate in the synthetic routes to these colorants. Furthermore, its role extends to the production of various other specialty chemicals. bloomtechz.com

Utilization in Catalytic Reactions

The synthesis of 2,5-dimethoxybenzaldehyde itself can involve advanced catalytic methods. For example, the Reimer-Tiemann reaction used for its preparation can be optimized using phase transfer catalysts like polyethylene (B3416737) glycol (PEG 10000). cqu.edu.cncqu.edu.cn

The oxime functional group is also of interest in catalysis. Oximes can form stable complexes with metal ions, and these complexes can have catalytic applications. Research into oxime-based catalysts has shown their potential in mediating various chemical transformations, including the hydrolysis of organophosphates. nih.gov Innovations in catalysis, such as photoredox and biocatalysis, are being explored to enhance the synthetic utility of 2,5-dimethoxybenzaldehyde and its derivatives, enabling transformations under milder conditions with greater selectivity and environmental compatibility. bloomtechz.com

Application in Purification and Characterization of Carbonyl Compounds

Oximes are widely used in organic synthesis for the protection and purification of carbonyl compounds. The reaction of an aldehyde or ketone with hydroxylamine (B1172632) to form a crystalline oxime derivative allows for the separation of the carbonyl compound from a mixture. The carbonyl compound can then be regenerated from the purified oxime.

A general method for the oximation of carbonyl compounds involves reacting them with hydroxylamine hydrochloride in the presence of a catalyst like oxalic acid. This process is efficient for a variety of aldehydes and ketones, yielding the corresponding oximes which can be purified and then used to regenerate the pure carbonyl compound.

Reagent in Analytical Chemistry

Derivatives like this compound have applications as reagents in analytical chemistry. The oxime group's ability to form complexes with metal ions can be exploited for the development of analytical methods for metal detection. Furthermore, the structural analysis of oximes themselves is a subject of research, with techniques like DFT calculations and molecular dynamics simulations being used to characterize their reactive properties. researchgate.net

Exploration of Biological Activities and Molecular Interactions

Antimicrobial Properties (In vitro Studies)

The antimicrobial potential of 2,5-Dimethoxybenzaldehyde (B135726) oxime is suggested by research on its precursor, 2,5-dimethoxybenzaldehyde, and other substituted benzaldehyde (B42025) oximes. These studies indicate that the molecular scaffold of 2,5-Dimethoxybenzaldehyde oxime may confer activity against a spectrum of microbial pathogens.

A study on selected substituted benzaldoximes demonstrated that while some derivatives showed weak potency, others exhibited a high degree of antibacterial activity against various bacterial isolates. chemsociety.org.ng This suggests that the substitution pattern on the benzene (B151609) ring significantly influences the antibacterial efficacy.

Table 1: Representative Antibacterial Activity of Substituted Benzaldehyde Oximes (Note: Data is for related compounds, not this compound)

| Compound/Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |